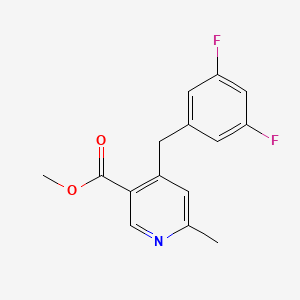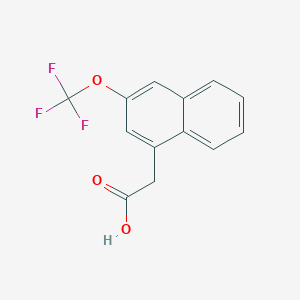
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate is an organic compound that belongs to the class of nicotinates It features a nicotinic acid ester structure with a 3,5-difluorobenzyl group attached to the 4-position and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate typically involves the esterification of 4-(3,5-difluorobenzyl)-6-methylnicotinic acid. The reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(3,5-difluorobenzyl)-nicotinate
- Methyl 4-(3,5-dichlorobenzyl)-6-methylnicotinate
- Methyl 4-(3,5-difluorobenzyl)-5-methylnicotinate
Uniqueness
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate is unique due to the specific positioning of the 3,5-difluorobenzyl group and the methyl group on the nicotinate structure. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H13F2NO2 |
|---|---|
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
methyl 4-[(3,5-difluorophenyl)methyl]-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H13F2NO2/c1-9-3-11(14(8-18-9)15(19)20-2)4-10-5-12(16)7-13(17)6-10/h3,5-8H,4H2,1-2H3 |
InChI-Schlüssel |
PFIWWLXONUADQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)C(=O)OC)CC2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)





![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)
![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)


![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)

![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)

